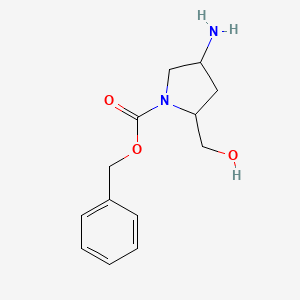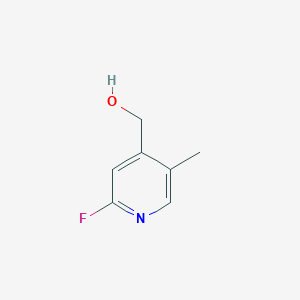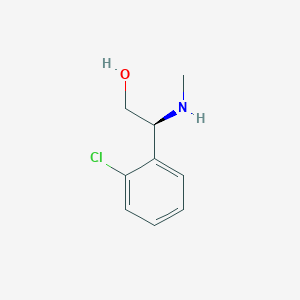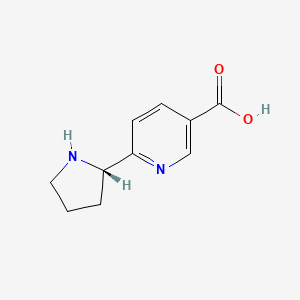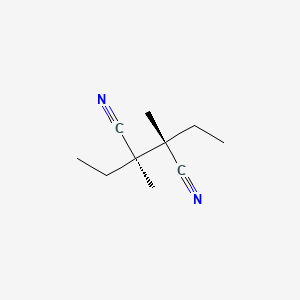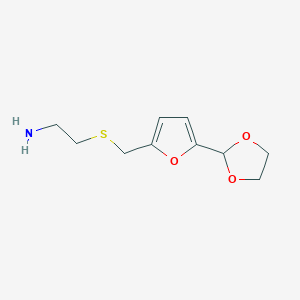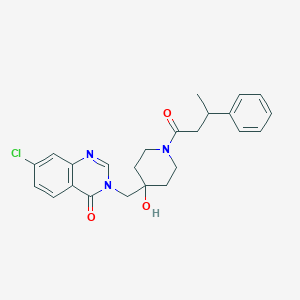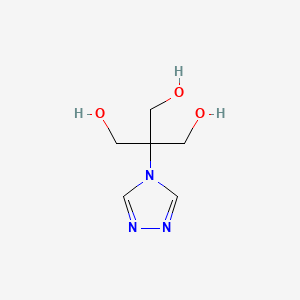
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol typically involves the formation of the triazole ring followed by the introduction of the hydroxymethyl and propane-1,3-diol groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Hydroxymethylation: Introduction of hydroxymethyl groups using formaldehyde or other suitable reagents.
Hydroxylation: Conversion of intermediate compounds to propane-1,3-diol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of triazole ring or other functional groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: In the production of polymers, coatings, or other materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol would depend on its specific application. Generally, it may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to various rings.
Propane-1,3-diol Derivatives: Compounds with propane-1,3-diol as a core structure.
Uniqueness
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is unique due to the combination of its triazole ring and hydroxymethyl-propane-1,3-diol structure, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C6H11N3O3 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-(1,2,4-triazol-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H11N3O3/c10-1-6(2-11,3-12)9-4-7-8-5-9/h4-5,10-12H,1-3H2 |
InChI-Schlüssel |
OQVIUYMDKZKZHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=CN1C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


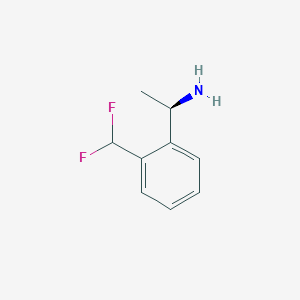
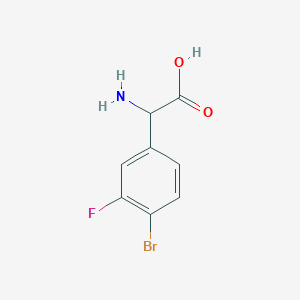
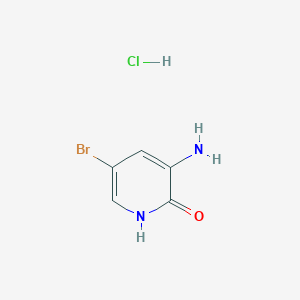
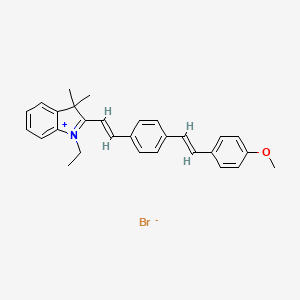
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
